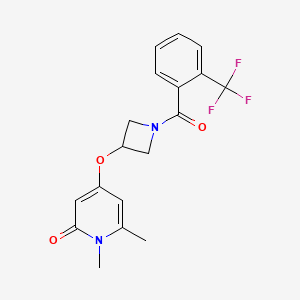

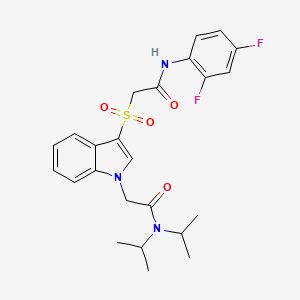

![molecular formula C13H15NO4 B2630402 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 855496-61-6](/img/structure/B2630402.png)

1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a type of cyclic amine, along with a carboxylic acid group. The presence of the hydroxyphenyl group indicates that it has at least one aromatic ring (a phenyl group) with a hydroxyl (-OH) substituent .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the hydroxyphenyl group, and the carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The hydroxyphenyl group might undergo reactions typical of phenols, while the carboxylic acid group might participate in reactions typical of carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the hydroxyphenyl group might confer some degree of polarity to the compound, while the carboxylic acid group might make the compound acidic .

Aplicaciones Científicas De Investigación

α-Glucosidase Inhibition

HETB, synthesized from Rhodiola crenulata, exhibits potent α-glucosidase inhibitory activities. It surpasses the efficacy of known α-glucosidase inhibitors like voglibose and acarbose . An inhibition kinetics study reveals that HETB competes strongly with maltase and sucrase, key enzymes involved in starch digestion and glucose absorption . Molecular docking studies suggest that HETB binds to the active sites of these enzymes via hydrogen bonds with specific amino acid residues .

Antidiabetic Potential

Given its α-glucosidase inhibitory properties, HETB holds promise as an antidiabetic agent. By delaying starch breakdown and glucose absorption, it could help regulate postprandial blood glucose levels in diabetes .

Antioxidant Activity

HETB’s phenolic structure suggests potential antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further research is needed to explore this aspect .

Antiproliferative Effects

In a study, HETB demonstrated antiproliferative effects against cancer cells. However, it’s essential to investigate its selectivity and safety profile further .

Skin Health

HETB’s potential as a skin health ingredient deserves attention. Its antioxidant properties may contribute to skin protection and anti-aging effects. Research could explore its topical applications .

Neuroprotection

Given its phenolic nature, HETB might offer neuroprotective benefits. Investigating its effects on neuronal health and neurodegenerative diseases could be valuable .

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11-3-1-9(2-4-11)5-6-14-8-10(13(17)18)7-12(14)16/h1-4,10,15H,5-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOWKYUPHRMOGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)

![ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2630327.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2630330.png)

![N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2630337.png)

![2-[2-(4-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2630342.png)